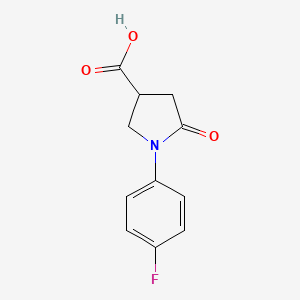

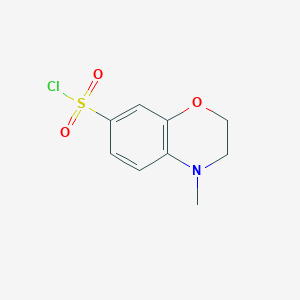

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

The compound "1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a fluorinated organic molecule that is part of a broader class of compounds known for their potential pharmaceutical applications. The presence of the fluorophenyl group suggests that the compound may exhibit unique physical and chemical properties, which could be leveraged in drug design and synthesis.

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives often involves multi-step reactions, including palladium-catalyzed processes, regioselective chlorination, and coupling reactions . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through a sequence of chlorination and coupling steps . Similarly, the asymmetric synthesis of a 4-aryl-substituted pyrrolidine derivative was accomplished using catalytic desymmetrization and cyclization . These methods highlight the complexity and precision required in synthesizing such fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives is often confirmed using various spectroscopic techniques, including NMR and MS spectrum . Detailed structural examination can be performed using techniques like 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, as well as molecular modeling to evaluate conformation, configuration, and substituent effects . The presence of the fluorine atom can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Fluorinated pyrrolidine derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and acetone, Dieckmann-type cyclization, and displacement reactions with amines . These reactions can lead to the formation of a diverse array of products with potential biological activities, such as antibacterial agents . The reactivity of these compounds is often dictated by the presence of the fluorine atom, which can activate the pyrrolidine ring towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidine derivatives are influenced by the presence of the fluorine atom, which is highly electronegative and can alter the acidity, lipophilicity, and overall stability of the molecule . Spectroscopic properties, such as IR, NMR, and UV, can be investigated to gain insights into the electronic structure of the compound . Quantum chemical methods can be used to study properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, which are crucial for understanding the interaction of these molecules with biological systems .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYMPQMWOVXMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

56617-43-7 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-fluorophenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

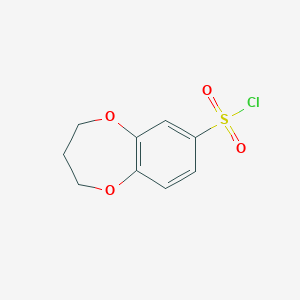

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

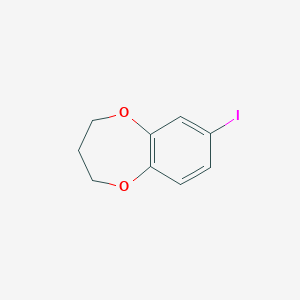

![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)